

Application Notes and Protocols: Synthesis of NOTA from 1,4,7-Triazacyclononane

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a widely utilized chelator in radiopharmaceuticals and other biomedical applications, starting from 1,4,7-triazacyclononane (TACN).

Introduction

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a highly effective chelating agent for a variety of metal ions, including Ga³+, Cu²+, and Fe³+. Its stable complex formation makes it an invaluable component in the development of targeted radiopharmaceuticals for positron emission tomography (PET) imaging and other diagnostic and therapeutic applications. The following protocol outlines a reliable, step-by-step synthesis of NOTA from commercially available 1,4,7-triazacyclononane. The synthesis involves the N-alkylation of the macrocycle with a protected form of bromoacetic acid, followed by acidic deprotection to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of NOTA.



Parameter	Step 1: NOTA-tri-tert-butyl ester	Step 2: NOTA (Final Product)
Molecular Formula	C24H45N3O6	C12H21N3O6
Molecular Weight	471.63 g/mol	303.31 g/mol [1]
Typical Yield	60-75%	>95%
Appearance	White to off-white solid	White crystalline solid
Purity (by HPLC)	>95%	>98%
¹H NMR (400 MHz, D₂O)	Not Applicable	δ 3.10-3.30 (m, 12H), 3.65 (s, 6H)
¹³ C NMR (101 MHz, D ₂ O)	Not Applicable	δ 53.5, 57.8, 175.2
Mass Spectrometry (ESI-MS)	m/z [M+H]+: 472.33	m/z [M+H]+: 304.15[2]

Experimental Protocols

Step 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane (NOTA-tri-tert-butyl ester)

This procedure describes the N-alkylation of 1,4,7-triazacyclononane with tert-butyl bromoacetate.

Materials:

- 1,4,7-Triazacyclononane (TACN)
- tert-Butyl bromoacetate
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous Acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)



- Brine (saturated aqueous NaCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4,7-triazacyclononane (1.0 eq).
- Dissolve the TACN in anhydrous acetonitrile.
- Add anhydrous potassium carbonate (6.0 eq) to the solution.
- To this stirred suspension, add a solution of tert-butyl bromoacetate (3.3 eq) in anhydrous acetonitrile dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
- Dissolve the residue in dichloromethane and transfer to a separatory funnel.



- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the NOTA-tri-tert-butyl ester as a white to off-white solid. A yield of around 61% can be expected for similar alkylation reactions.[2]

Step 2: Synthesis of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid (NOTA)

This procedure describes the deprotection of the tert-butyl esters to yield the final NOTA product.

Materials:

- NOTA-tri-tert-butyl ester
- Trifluoroacetic Acid (TFA)
- Dichloromethane (CH₂Cl₂)
- · Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator
- Centrifuge (optional)

Procedure:

 Dissolve the NOTA-tri-tert-butyl ester (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v) in a round-bottom flask.[3]



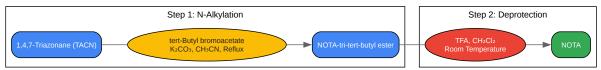
- Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
- Remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or dichloromethane multiple times.
- The resulting residue is the crude NOTA-TFA salt. To obtain the free acid, dissolve the residue in a minimal amount of water and adjust the pH to approximately 2.5-3.0 with a suitable base (e.g., ammonium hydroxide).
- The final product can be precipitated by adding a water-miscible organic solvent like ethanol or acetone and collected by filtration or centrifugation. Alternatively, the product can be purified by preparative reverse-phase HPLC.
- Dry the resulting white solid under vacuum to obtain pure 1,4,7-triazacyclononane-1,4,7-triacetic acid.

Visualizations

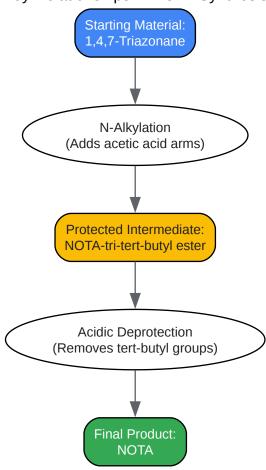
The following diagrams illustrate the synthetic workflow for the preparation of NOTA.



Synthesis of NOTA from 1,4,7-Triazonane



Key Relationships in NOTA Synthesis



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References

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